Nodakenin

Übersicht

Beschreibung

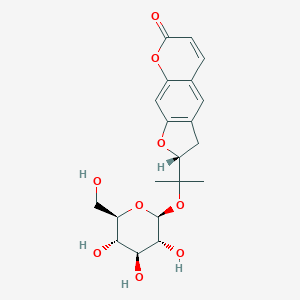

Nodakenin ist eine Cumarinverbindung, die aus den Wurzeln von Angelica decursiva und Angelica gigas Nakai isoliert wurde. Es ist bekannt für seine verschiedenen pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative und neuroprotektive Wirkungen . Die chemische Struktur von this compound zeichnet sich durch ein Furanocumarin-Glykosid aus, was es zu einer einzigartigen und potenten bioaktiven Verbindung macht.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Nodakenin kann aus den Wurzeln von Angelica gigas Nakai mit Hilfe der subkritischen Wasserextraktion (SWE) extrahiert werden. Die Extraktionsausbeuten von this compound sind bei 150 °C für 10 Minuten am höchsten . Traditionelle Methoden zur Extraktion von this compound umfassen die Verwendung von organischen Lösungsmitteln wie Methanol und Ethanol .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound typischerweise mit Hilfe von großtechnischen subkritischen Wasserextraktionssystemen extrahiert. Dieses Verfahren ist aufgrund seiner Effizienz und der geringeren Umweltbelastung gegenüber herkömmlichen Lösungsmittelextraktionsmethoden bevorzugt .

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Nodakenin consists of a coumarin core substituted with a dihydrofuran ring and a β-D-glucopyranosyl group ( ). Key reactive sites include:

-

Coumarin lactone ring : Susceptible to nucleophilic attack and redox reactions.

-

Dihydrofuran moiety : Participates in cycloaddition and oxidation.

-

Glycosidic bond : Hydrolyzes under acidic or enzymatic conditions.

2.1. Hydrolysis of the Glycosidic Bond

This compound undergoes hydrolysis to release its aglycone, nodakenetin, under acidic or β-glucosidase-catalyzed conditions:

This reaction is critical for its bioavailability, as the aglycone form exhibits enhanced pharmacological activity ( ).

2.2. Oxidation and Redox Activity

-

ROS Generation : this compound induces reactive oxygen species (ROS) via NADPH oxidase (Nox4) activation, leading to oxidative stress in cancer cells ( ).

-

Enzymatic Oxidation : Cytochrome P450 enzymes mediate hydroxylation at the C-3' position, forming metabolites with altered bioactivity ( ).

2.3. Interaction with Calcium Homeostasis

This compound disrupts ER calcium storage, triggering Ca²⁺ release and endoplasmic reticulum (ER) stress. This is linked to PERK/eIF2α/ATF4/CHOP pathway activation, which promotes apoptosis ( ).

Biological Reaction Pathways

This compound’s chemical reactivity underpins its pharmacological effects:

4.1. Pro-Apoptotic Mechanisms

-

ROS-Mediated ER Stress : this compound increases intracellular ROS and Ca²⁺, upregulating ER stress markers (GRP78, CHOP) and caspase-3 activation ( ).

-

Synergy with Thapsigargin : Combined treatment inhibits SERCA pumps, amplifying Ca²⁺ release and apoptosis ( ).

4.2. Anti-Obesity Effects

This compound suppresses adipogenesis via VLDLR inhibition, reducing triglyceride synthesis and MEK/ERK1/2 signaling ( ).

Computational Insights

Advanced models predict this compound’s transition states during ROS generation and Ca²⁺ release. Machine learning frameworks trained on quantum chemistry data suggest optimal reaction coordinates for synthetic modifications ( ).

Wissenschaftliche Forschungsanwendungen

Renal Protection

Ischaemia-Reperfusion Injury (IRI)

Nodakenin has demonstrated protective effects against renal ischaemia-reperfusion injury. In studies involving acute kidney injury (AKI) models, this compound significantly alleviated the deterioration of renal function markers such as creatinine and urea nitrogen. It also reduced tubular necrosis and inflammatory cytokine levels (IL-1β, IL-6, TNF-α) in both in vivo and in vitro settings. Mechanistic studies revealed that this compound suppresses reactive oxygen species (ROS) production and inflammasome activation, suggesting its potential as a therapeutic agent for AKI .

Obstructive Nephropathy

In models of unilateral ureteral obstruction (UUO)-induced fibrosis, this compound exhibited anti-fibrotic properties by preventing inflammatory cell infiltration and down-regulating Snail1 expression. This suggests that this compound can mitigate obstructive nephropathy through its anti-inflammatory effects and modulation of extracellular matrix deposition .

Anti-Cancer Properties

Breast Cancer

this compound has been investigated for its role in inducing apoptosis in breast cancer cells. It activates ROS generation and endoplasmic reticulum (ER) stress pathways, leading to apoptotic cell death. Notably, this compound has shown efficacy in overcoming radioresistance in breast cancer models by suppressing epithelial-mesenchymal transition (EMT) phenotypes, which are often associated with cancer metastasis .

Liver Cancer

Research indicates that this compound may also have hepatoprotective effects. In models of inflammatory liver injury induced by lipopolysaccharide (LPS), administration of this compound reduced serum aminotransferase levels and improved oxidative stress markers. It inhibited the activation of NF-κB and reduced the expression of pro-inflammatory mediators, highlighting its potential as an adjunctive therapy for liver injuries .

Anti-Inflammatory Effects

This compound exhibits robust anti-inflammatory properties across various models. It has been shown to inhibit the release of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This includes the suppression of NF-κB activation and the regulation of apoptosis-related proteins in liver injury models .

Summary Table of Applications

Wirkmechanismus

Nodakenin exerts its effects through various molecular targets and pathways. It enhances adult hippocampal neurogenesis via the Akt-GSK-3β signaling pathway . Additionally, this compound regulates the Nur77-P2X7r signaling pathway, which is associated with its protective effects against alcoholic liver disease . The compound also modulates gut microbiota and intestinal barrier function, contributing to its anti-osteoporotic effects .

Vergleich Mit ähnlichen Verbindungen

Nodakenin ähnelt anderen Cumarinverbindungen wie Decursin, Decursinolangelat und Umbelliferon. This compound ist aufgrund seiner spezifischen Glykosidstruktur einzigartig, die seine Bioverfügbarkeit und pharmakologische Potenz verstärkt . Andere ähnliche Verbindungen sind:

Decursin: Bekannt für seine Antikrebs- und entzündungshemmenden Eigenschaften.

Decursinolangelat: Zeigt eine starke Acetylcholinesterase-inhibitorische Aktivität.

Umbelliferon: Besitzt antioxidative und entzündungshemmende Wirkungen.

Die einzigartige Struktur und die vielfältigen pharmakologischen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und therapeutische Anwendungen.

Biologische Aktivität

Nodakenin, a coumarin derivative isolated from the roots of Angelicae gigas, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, focusing on its anti-inflammatory, neuroprotective, anti-fibrotic, and anti-melanogenic effects.

Chemical Structure and Properties

This compound is classified as a coumarin compound, characterized by its unique chemical structure which contributes to its various biological activities. The molecular formula is , and it has been shown to exhibit significant pharmacological potential due to its ability to modulate various biochemical pathways.

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. A study demonstrated that it significantly down-regulates the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a crucial role in inflammation regulation .

Table 1: Anti-inflammatory Effects of this compound

| Biomarker | Effect of this compound | Mechanism |

|---|---|---|

| iNOS | Down-regulation | Inhibition of NF-κB activation |

| COX-2 | Down-regulation | Inhibition of NF-κB activation |

| TNF-α | Decreased expression | Inhibition of TRAF6 ubiquitination |

| IL-6 | Decreased expression | Inhibition of NF-κB activation |

| IL-1β | Decreased expression | Inhibition of NF-κB activation |

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. It was found to reduce neuronal damage in models of ischemic stroke by inhibiting oxidative stress and apoptosis. The compound induces reactive oxygen species (ROS) generation, leading to apoptotic cell death in cancer cell lines, suggesting a dual role in both neuroprotection and potential cytotoxicity against malignant cells .

Case Study: Neuroprotection in Ischemic Models

In a study involving middle cerebral artery occlusion in rats, this compound administration resulted in a significant reduction in infarction size and neuronal damage when given post-injury. This suggests its potential therapeutic value in managing ischemic conditions .

Anti-fibrotic Activity

This compound exhibits significant anti-fibrotic effects, particularly in renal fibrosis models. It was shown to alleviate obstructive nephropathy by down-regulating Snail1 expression and inhibiting macrophage polarization and inflammatory cell infiltration. This action leads to reduced extracellular matrix deposition at injury sites .

Table 2: Anti-fibrotic Effects of this compound

| Parameter | Effect | Outcome |

|---|---|---|

| Snail1 Expression | Down-regulated | Reduced fibrogenesis |

| Macrophage Polarization | Inhibited | Decreased inflammation |

| Extracellular Matrix | Reduced deposition | Alleviated renal fibrosis |

Anti-melanogenic Activity

Recent studies have highlighted this compound's role in inhibiting melanogenesis. It reduces tyrosinase activity and down-regulates the expression of melanogenic genes such as MITF, TYR, TYRP1, and TYRP2 in B16F10 melanoma cells. This suggests its potential application in skin whitening products .

Table 3: Effects on Melanogenesis

| Gene/Enzyme | Effect of this compound | Mechanism |

|---|---|---|

| Tyrosinase | Inhibited | Down-regulation of MITF |

| MITF | Decreased expression | Suppression via MSK1 signaling |

| TYRP1 | Down-regulated | Inhibition of melanogenic pathway |

Eigenschaften

IUPAC Name |

(2R)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-20(2,29-19-18(25)17(24)16(23)13(8-21)28-19)14-6-10-5-9-3-4-15(22)27-11(9)7-12(10)26-14/h3-5,7,13-14,16-19,21,23-25H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCGUCZXPFBNRD-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318602 | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-31-8 | |

| Record name | Nodakenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nodakenetin, beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nodakenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 495-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NODAKENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KTH28M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.